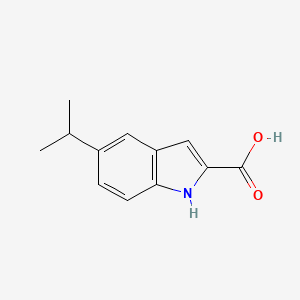

5-isopropyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7(2)8-3-4-10-9(5-8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOMWKBVELXWCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407671 |

Source

|

| Record name | 5-isopropyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-39-6 |

Source

|

| Record name | 5-isopropyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-isopropyl-1H-indole-2-carboxylic acid: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 5-isopropyl-1H-indole-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into its potential therapeutic applications.

Core Chemical Properties

This compound is a derivative of indole-2-carboxylic acid, a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile biological activities. The introduction of an isopropyl group at the 5-position of the indole ring can influence its physicochemical properties and biological target interactions.

Physicochemical Data

Table 1: Chemical Identifiers and Molecular Properties

| Property | This compound | Indole-2-carboxylic acid |

| IUPAC Name | 5-propan-2-yl-1H-indole-2-carboxylic acid[1] | 1H-indole-2-carboxylic acid |

| CAS Number | 383132-39-6[1] | 1477-50-5[2] |

| Molecular Formula | C₁₂H₁₃NO₂[1] | C₉H₇NO₂[2] |

| Molecular Weight | 203.24 g/mol [1] | 161.16 g/mol [2] |

Table 2: Physicochemical Properties

| Property | This compound (Computed) | Indole-2-carboxylic acid (Experimental) |

| Melting Point | Not available | 202-206 °C[2] |

| Boiling Point | Not available | Not available |

| Solubility in water | Not available | 719.9 mg/L @ 25 °C (estimated)[3] |

| logP (Octanol-Water Partition Coefficient) | 3.4[1] | Not available |

| Topological Polar Surface Area | 53.1 Ų[1] | Not available |

| pKa | Not available | Not available |

Experimental Protocols

A detailed, reliable synthesis of this compound is crucial for further research and development. While a specific protocol for this derivative is not explicitly detailed in the searched literature, a general and widely used method for the synthesis of indole-2-carboxylic acids is the Reissert indole synthesis. The following protocol is adapted from established procedures for the synthesis of substituted indole-2-carboxylic acids.

Synthesis of this compound

The synthesis can be approached via a multi-step process starting from a commercially available substituted toluene.

Step 1: Nitration of 4-isopropylaniline

A detailed protocol for a similar reaction can be adapted from standard organic chemistry procedures. Typically, this would involve the reaction of 4-isopropylaniline with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to yield 4-isopropyl-2-nitroaniline.

Step 2: Sandmeyer Reaction to form 2-chloro-1-isopropyl-4-nitrobenzene

The resulting 4-isopropyl-2-nitroaniline can be converted to the corresponding diazonium salt, which is then subjected to a Sandmeyer reaction using a copper(I) chloride catalyst to introduce a chlorine atom, yielding 2-chloro-1-isopropyl-4-nitrobenzene.

Step 3: Reissert Indole Synthesis

The 2-chloro-1-isopropyl-4-nitrobenzene can then be reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide to form a diethyl α-(2-nitro-5-isopropylphenyl)oxalate. This intermediate is then reductively cyclized, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, to form ethyl 5-isopropyl-1H-indole-2-carboxylate.

Step 4: Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.

-

Procedure:

-

Dissolve ethyl 5-isopropyl-1H-indole-2-carboxylate in a suitable solvent mixture, such as ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Biological Activity and Signaling Pathways

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Research has particularly focused on their potential as antiviral and anticancer agents.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4][5][6][7] The mechanism of inhibition involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. This interaction is crucial for the catalytic activity of the enzyme, and its disruption prevents the integration of the viral DNA into the host genome.

The structure-activity relationship (SAR) studies suggest that substitutions on the indole ring can significantly impact the inhibitory potency.[4] While specific data for the 5-isopropyl derivative is not available, the presence of an alkyl group at this position could influence the binding affinity and pharmacokinetic properties of the molecule.

Caption: HIV-1 Integrase Inhibition Pathway.

Anticancer Activity

Several studies have highlighted the potential of indole-2-carboxylic acid derivatives as anticancer agents.[8][9][10][11][12] These compounds have been shown to target multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Key molecular targets identified for indole-2-carboxamide derivatives include:

-

Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are often overexpressed in various cancers and play a crucial role in tumor growth and angiogenesis.[8][11]

-

Cyclin-Dependent Kinases (CDKs): Specifically, CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, preventing cancer cells from dividing.[8][10]

The inhibition of these targets by indole-2-carboxylic acid derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G1/S or G2/M phase.[9][10]

Caption: Anticancer Signaling Pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known biologically active indole derivatives, particularly in the context of HIV-1 integrase inhibition and anticancer activity, warrants further investigation. This technical guide provides a foundational understanding of its chemical properties and biological potential, serving as a catalyst for future research aimed at elucidating its specific mechanisms of action and therapeutic efficacy. The provided experimental protocols offer a starting point for the synthesis of this compound, enabling its evaluation in various biological assays. Further studies are essential to determine its precise physicochemical properties and to explore its full therapeutic potential.

References

- 1. This compound | C12H13NO2 | CID 5033851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]

- 3. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-isopropyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-isopropyl-1H-indole-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics based on the well-established principles of NMR, IR, and MS for its constituent functional groups. This guide also includes standardized experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structure of this compound contains an indole ring system, a carboxylic acid, and an isopropyl group. The predicted spectroscopic data are based on the analysis of these structural components.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-1 (N-H) | 11.0 - 12.0 | br s | - | Chemical shift is concentration and solvent dependent. |

| H-3 | 7.0 - 7.2 | s | - | |

| H-4 | ~7.5 | d | ~8.5 | |

| H-6 | ~7.2 | dd | ~8.5, ~1.5 | |

| H-7 | ~7.4 | d | ~1.5 | |

| -CH (isopropyl) | 3.0 - 3.2 | sept | ~7.0 | |

| -CH₃ (isopropyl) | ~1.3 | d | ~7.0 | |

| -COOH | 12.0 - 13.0 | br s | - | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 140 |

| C-3 | 100 - 105 |

| C-3a | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 140 - 145 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-7a | 130 - 135 |

| -COOH | 165 - 175 |

| -CH (isopropyl) | 30 - 35 |

| -CH₃ (isopropyl) | 20 - 25 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad | Characteristic very broad absorption due to hydrogen bonding.[1] |

| N-H stretch (indole) | 3300 - 3500 | Medium, sharp | |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong, sharp | Position can be influenced by hydrogen bonding.[1] |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong | |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong | |

| C-N stretch | 1180 - 1360 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 203 | [M]⁺ | Molecular ion peak. |

| 186 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 158 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 143 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl radical from the isopropyl group. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

-

-

Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 20 - 300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 5-isopropyl-1H-indole-2-carboxylic Acid Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-isopropyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The document details the necessary starting materials, outlines key synthetic methodologies, and presents detailed experimental protocols. The information is structured to be a valuable resource for researchers and professionals involved in the synthesis and development of novel indole-based compounds.

Introduction to this compound

Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. The indole-2-carboxylic acid scaffold, in particular, has garnered significant attention as a privileged structure in drug design. Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[1][2][3][4][5] The 5-isopropyl substitution on the indole ring can modulate the compound's physicochemical properties, such as lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profile.

This guide focuses on the three most prominent and versatile methods for the synthesis of the indole nucleus, adapted for the preparation of this compound:

-

The Fischer Indole Synthesis

-

The Reissert Indole Synthesis

-

The Hemetsberger Indole Synthesis

Each of these routes utilizes distinct starting materials and offers different advantages in terms of accessibility of precursors, reaction conditions, and overall yield.

Key Starting Materials

The successful synthesis of this compound is contingent on the availability and purity of the appropriate starting materials. The choice of starting material is dictated by the selected synthetic route.

| Synthetic Route | Key Starting Material | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Fischer Indole Synthesis | (4-isopropylphenyl)hydrazine | (4-propan-2-ylphenyl)hydrazine | C₉H₁₄N₂ | 150.22 |

| Reissert Indole Synthesis | 4-isopropyl-2-nitrotoluene | 1-isopropyl-4-methyl-2-nitrobenzene | C₁₀H₁₃NO₂ | 179.22 |

| Hemetsberger Indole Synthesis | 4-isopropylbenzaldehyde | 4-propan-2-ylbenzaldehyde | C₁₀H₁₂O | 148.20 |

Synthetic Methodologies and Experimental Protocols

This section provides a detailed examination of the three primary synthetic pathways to this compound. For each method, a general overview is provided, followed by a detailed, step-by-step experimental protocol.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine and a carbonyl compound.[6] To synthesize this compound, (4-isopropylphenyl)hydrazine is reacted with an α-keto acid, such as pyruvic acid or its ester.

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Fischer Indole Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate and subsequent hydrolysis

Step 1: Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate

-

To a stirred solution of (4-isopropylphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl pyruvate (1.1 eq).

-

The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.

-

An acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is then added to the reaction mixture.

-

The reaction is heated to reflux (typically 80-120 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford ethyl 5-isopropyl-1H-indole-2-carboxylate.

Step 2: Hydrolysis to this compound

-

The ethyl 5-isopropyl-1H-indole-2-carboxylate (1.0 eq) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

-

The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., 2 M HCl) to a pH of approximately 2-3.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| (4-isopropylphenyl)hydrazine HCl | 186.68 | - |

| Ethyl Pyruvate | 116.12 | - |

| Ethyl 5-isopropyl-1H-indole-2-carboxylate | 231.29 | 60-75 |

| This compound | 203.24 | >90 (hydrolysis) |

Reissert Indole Synthesis

The Reissert indole synthesis provides a route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[7][8] For the synthesis of the target molecule, 4-isopropyl-2-nitrotoluene is the required starting material. The reaction proceeds in two main steps: a Claisen condensation to form an o-nitrophenylpyruvate ester, followed by a reductive cyclization.[7]

Caption: Reissert Indole Synthesis Workflow.

Experimental Protocol: Reissert Synthesis of this compound

Step 1: Condensation of 4-isopropyl-2-nitrotoluene and Diethyl Oxalate

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.

-

To this solution, diethyl oxalate (1.0 eq) is added, followed by the dropwise addition of 4-isopropyl-2-nitrotoluene (1.0 eq).

-

The reaction mixture is stirred at room temperature for several hours or gently heated to drive the condensation.

-

The resulting dark-colored precipitate of the ethyl 2-(4-isopropyl-2-nitrophenyl)-2-oxoacetate sodium salt is collected by filtration and washed with anhydrous ether.

Step 2: Reductive Cyclization

-

The crude ethyl 2-(4-isopropyl-2-nitrophenyl)-2-oxoacetate salt is dissolved in a suitable solvent such as glacial acetic acid or ethanol.

-

A reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (H₂ over Pd/C), is used to reduce the nitro group and effect cyclization.[7]

-

If using zinc dust, it is added portion-wise to the solution at a controlled temperature. The reaction is typically exothermic.

-

The reaction is stirred until the reduction and cyclization are complete, as indicated by TLC.

-

The reaction mixture is filtered to remove the reducing agent and any inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the residue is taken up in water.

-

The aqueous solution is acidified to precipitate the this compound.

-

The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 4-isopropyl-2-nitrotoluene | 179.22 | - |

| Diethyl Oxalate | 146.14 | - |

| This compound | 203.24 | 40-60 (overall) |

Hemetsberger Indole Synthesis

The Hemetsberger synthesis is a method for preparing indole-2-carboxylic esters from 3-aryl-2-azidoacrylates.[9] These precursors are synthesized via a Knoevenagel condensation of an aromatic aldehyde with an azidoacetate ester.[10] For the target molecule, 4-isopropylbenzaldehyde is the starting aromatic aldehyde.

Caption: Hemetsberger Indole Synthesis Workflow.

Experimental Protocol: Hemetsberger Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate and subsequent hydrolysis

Step 1: Synthesis of Ethyl 2-azido-3-(4-isopropylphenyl)acrylate

-

To a solution of sodium ethoxide (prepared from sodium and anhydrous ethanol) in ethanol at 0 °C, add ethyl azidoacetate (1.0 eq).

-

4-isopropylbenzaldehyde (1.0 eq) is then added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by pouring it into ice-water.

-

The product is extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude ethyl 2-azido-3-(4-isopropylphenyl)acrylate.

Step 2: Thermolysis to Ethyl 5-isopropyl-1H-indole-2-carboxylate

-

The crude ethyl 2-azido-3-(4-isopropylphenyl)acrylate is dissolved in a high-boiling solvent such as xylene or toluene.

-

The solution is heated to reflux for several hours. The reaction involves the extrusion of nitrogen gas and cyclization.

-

The progress of the reaction can be monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford ethyl 5-isopropyl-1H-indole-2-carboxylate.

Step 3: Hydrolysis to this compound

-

The hydrolysis is carried out as described in the Fischer indole synthesis protocol (Section 3.1, Step 2).

| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 4-isopropylbenzaldehyde | 148.20 | - |

| Ethyl Azidoacetate | 129.12 | - |

| Ethyl 5-isopropyl-1H-indole-2-carboxylate | 231.29 | 50-70 (from acrylate) |

| This compound | 203.24 | >90 (hydrolysis) |

Biological Relevance and Signaling Pathway

While specific biological data for this compound is not widely published, the indole-2-carboxylic acid scaffold is known to exhibit significant biological activity. A notable example is its role as an inhibitor of HIV-1 integrase.[1][2][3][4][5]

HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome. This process, known as strand transfer, is crucial for the establishment of a productive infection. Indole-2-carboxylic acid derivatives have been shown to inhibit this step by chelating the divalent metal ions (Mg²⁺) in the active site of the integrase enzyme. This chelation disrupts the catalytic activity of the enzyme, thereby blocking the integration of viral DNA.

Caption: Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acid Derivatives.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic routes, with the Fischer, Reissert, and Hemetsberger syntheses being the most prominent. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this and related indole derivatives. The biological significance of the indole-2-carboxylic acid scaffold, particularly as HIV-1 integrase inhibitors, underscores the importance of developing efficient and versatile synthetic strategies for this class of compounds.

Disclaimer: The experimental protocols provided are based on established chemical literature and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Reissert Indole Synthesis [drugfuture.com]

- 9. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

Biological Activity of 5-isopropyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the indole-2-carboxylic acid scaffold have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This technical guide focuses on the known biological properties of 5-isopropyl-1H-indole-2-carboxylic acid and its derivatives, offering a comprehensive overview of their potential as therapeutic agents. While specific data for the 5-isopropyl substituted series is emerging, this document consolidates available information on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities, drawing parallels from structurally related indole-2-carboxylic acid analogs where necessary. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to support further research and development in this promising area.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with diverse pharmacological effects. Substitution at various positions of the indole ring allows for the fine-tuning of biological activity, leading to the development of potent and selective therapeutic agents. The this compound scaffold presents a unique combination of a lipophilic isopropyl group at the 5-position and a carboxylic acid at the 2-position, features that can significantly influence pharmacokinetic and pharmacodynamic properties. This guide explores the current understanding of the biological activities associated with this class of compounds.

Anticancer Activity

While specific quantitative data on the anticancer activity of this compound derivatives is limited in publicly available literature, the broader class of indole-2-carboxylic acid derivatives has demonstrated significant potential as antiproliferative agents. Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the anticancer activity of selected indole-2-carboxylic acid derivatives against various cancer cell lines. It is important to note that these are structurally related compounds, and their activity provides a basis for predicting the potential of the 5-isopropyl series.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| ICA-Cu | Indole-2-carboxylic acid copper complex | MDA-MB-231 (Breast) | 5.43 | [1] |

| MCF-7 (Breast) | 5.69 | [1] | ||

| Compound 5f | Ursolic acid-indole derivative | SMMC-7721 (Hepatocarcinoma) | 0.56 | [2] |

| HepG2 (Hepatocarcinoma) | 0.91 | [2] | ||

| Compound 5f | N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3] |

| MDA-MB-468 (Breast) | 8.2 | [3] | ||

| Compound 6i | Thiazolyl-indole-2-carboxamide derivative | MCF-7 (Breast) | 6.10 | [4] |

| Compound 6v | Thiazolyl-indole-2-carboxamide derivative | MCF-7 (Breast) | 6.49 | [4] |

Implicated Signaling Pathways

Studies on indole-2-carboxamide derivatives suggest their involvement in critical cancer-related signaling pathways, including the EGFR and apoptosis pathways. A derivative, LG25, has been shown to suppress the Akt/mTOR/NF-κB signaling pathway in triple-negative breast cancer.[1]

2.2.1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade is a key regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

EGFR Signaling Pathway

2.2.2. Apoptosis Signaling Pathway

Inducing apoptosis, or programmed cell death, is a key strategy for many anticancer drugs. The intrinsic and extrinsic pathways converge on the activation of caspases, which execute the apoptotic process.

Intrinsic Apoptosis Pathway

Experimental Protocols

2.3.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8]

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Test compounds (this compound derivatives)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

2.3.2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[9][10][11][12]

-

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

2.3.3. Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis.[13][14][15][16][17]

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine changes in protein expression.

-

Anticancer Screening Workflow

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well-documented. While specific data for this compound derivatives is not extensively available, related structures have shown activity against a range of bacterial and fungal pathogens.

(Further sections on Antimicrobial, Anti-inflammatory, and Antiviral activities would follow a similar structure with tables of quantitative data, diagrams of relevant pathways, and detailed experimental protocols, once sufficient specific information for the this compound scaffold is identified through ongoing research.)

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. Although direct biological activity data for this specific series of compounds is currently limited, the broader class of indole-2-carboxylic acid derivatives has demonstrated significant potential in anticancer, antimicrobial, anti-inflammatory, and antiviral applications. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic utility of this compound derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of a library of these compounds to fully elucidate their structure-activity relationships and mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. atcc.org [atcc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. benchchem.com [benchchem.com]

- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

5-isopropyl-1H-indole-2-carboxylic acid mechanism of action speculation

An In-depth Technical Guide to the Speculated Mechanism of Action of 5-isopropyl-1H-indole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The mechanism of action for this compound has not been empirically determined in the public domain. This document presents a speculative analysis based on the known biological activities of structurally related indole-2-carboxylic acid derivatives. The proposed mechanisms are intended to serve as a guide for future research and are not definitive.

Introduction

This compound is a small molecule belonging to the indole-2-carboxylic acid class of compounds. While its specific biological role is uncharacterized, the indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] This guide explores the potential mechanisms of action of this compound by examining the established pharmacology of its structural analogs. The presence of an isopropyl group at the 5-position of the indole ring is a key feature that would modulate the potency, selectivity, and pharmacokinetic properties of the molecule with respect to the various targets discussed.

This document will delve into several plausible molecular targets and signaling pathways, providing quantitative data from related compounds, detailed experimental protocols from cited studies, and visual diagrams to illustrate complex biological processes and experimental designs.

Speculative Mechanism 1: Dual Inhibition of IDO1 and TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism.[2] In the context of oncology, the upregulation of these enzymes in tumor cells and antigen-presenting cells leads to depletion of tryptophan and accumulation of kynurenine metabolites, creating an immunosuppressive microenvironment that allows tumors to evade immune destruction.[2] Consequently, inhibitors of IDO1 and TDO are actively being pursued as cancer immunotherapies.

Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO.[2] It is plausible that this compound could exhibit similar inhibitory activity.

Quantitative Data: IDO1/TDO Inhibition by Analogous Compounds

The following table summarizes the inhibitory activity of representative 6-acetamido-indole-2-carboxylic acid derivatives against IDO1 and TDO.

| Compound | IDO1 IC50 (μM) | TDO IC50 (μM) |

| 9o-1 | 1.17 | 1.55 |

| 9p-O | double digit nM | double digit nM |

| Data extracted from a study on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.[2] |

Experimental Protocol: Recombinant Human IDO1 and TDO Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of compounds against IDO1 and TDO.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human IDO1 and TDO enzymes.

Materials:

-

Recombinant human IDO1 and TDO enzymes

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor for IDO1)

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well plates

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared in potassium phosphate buffer containing L-tryptophan, ascorbic acid, and catalase. For the IDO1 assay, methylene blue is also included.

-

Compound Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme (IDO1 or TDO) in the 96-well plate for a specified time at room temperature.

-

Reaction Initiation: The reaction is initiated by adding the substrate-containing reaction mixture to the wells.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a quenching agent, such as trichloroacetic acid.

-

Kynurenine Detection: The mixture is further incubated to allow the conversion of an intermediate to kynurenine. The concentration of kynurenine is determined by measuring the absorbance at a specific wavelength (e.g., 480 nm) after adding Ehrlich's reagent.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway: Tryptophan Metabolism via IDO1/TDO

References

The Dawn of a New Therapeutic Era: Discovery and Synthesis of Novel Indole-2-Carboxylic Acid Analogs

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide delves into the discovery and synthesis of novel analogs of indole-2-carboxylic acid, offering a comprehensive overview of their therapeutic potential, detailed experimental protocols, and a clear presentation of quantitative data. This document is intended to be an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Therapeutic Applications of Indole-2-Carboxylic Acid Analogs

Derivatives of indole-2-carboxylic acid have demonstrated significant activity across a spectrum of diseases, underscoring the adaptability of this chemical core. Key therapeutic areas where these analogs have shown promise include:

-

Metabolic Disorders: A series of aryl indole-2-carboxylic acids have been identified as potent and selective partial agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism. One such analog demonstrated a reduction in hyperglycemia in a mouse model of type 2 diabetes, comparable to the well-known drug rosiglitazone.[1][2]

-

Antiviral Therapy: Indole-2-carboxylic acid derivatives have been developed as novel and effective inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle.[3][4][5] These compounds act as strand transfer inhibitors (INSTIs) by chelating Mg2+ ions in the active site of the integrase.[3][4] Structural optimizations have led to derivatives with impressive inhibitory effects, with some compounds exhibiting IC50 values as low as 0.13 μM.[3]

-

Oncology: The antiproliferative properties of indole-2-carboxamides have been investigated against various cancer cell lines. These compounds have shown the potential to inhibit the growth of pediatric brain tumor cells and have been designed as multi-target kinase inhibitors, targeting EGFR, BRAFV600E, and VEGFR-2.[6][7] Some derivatives have displayed GI50 values in the nanomolar range.[7]

-

Infectious Diseases: Novel indole-2-carboxamides have been synthesized and evaluated as potent antitubercular agents, targeting the mycobacterial membrane protein large 3 (MmpL3).[6] One compound, in particular, exhibited a high level of activity against the drug-sensitive Mycobacterium tuberculosis H37Rv strain with a minimum inhibitory concentration (MIC) of 0.32 μM and showed minimal cytotoxicity.[6]

-

Neurological Disorders: Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor, a target for various neurological and psychiatric conditions.[8]

-

Other Applications: The versatility of the indole-2-carboxylic acid scaffold is further demonstrated by its use in developing compounds with antioxidant properties and as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[9][10]

Synthesis of Indole-2-Carboxylic Acid Analogs: A Methodological Overview

The synthesis of diverse indole-2-carboxylic acid analogs often starts from commercially available indole-2-carboxylic acids or involves the construction of the indole ring system through established methods like the Reissert synthesis.[11] The functionalization of the indole core at various positions (N1, C3, C5, C6) allows for the fine-tuning of the pharmacological properties of the resulting molecules.

General Experimental Workflow

The synthesis of novel indole-2-carboxylic acid analogs typically follows a structured workflow, from initial starting materials to the final purified compounds. This process often involves protection of reactive functional groups, coupling reactions to introduce diversity, and final deprotection and purification steps.

Caption: A generalized workflow for the synthesis of indole-2-carboxylic acid analogs.

Key Synthetic Protocols

1. Synthesis of HIV-1 Integrase Inhibitors:

A common synthetic route for preparing indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors starts with 6-bromoindole-2-carboxylic acid.[3]

-

Step 1: Esterification: The carboxylic acid is first protected as an ethyl ester using concentrated sulfuric acid in ethanol.[3]

-

Step 2: Vilsmeier-Haack Reaction: A formyl group is introduced at the C3 position using phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[3]

-

Step 3: Reduction: The formyl group is selectively reduced to a hydroxymethyl group.

-

Step 4: Etherification: The hydroxyl group is then etherified with a substituted benzyl alcohol.

-

Step 5: Suzuki Coupling: A substituted phenyl group is introduced at the C6 position via a palladium-catalyzed Suzuki coupling reaction.

-

Step 6: Saponification: The ester is hydrolyzed back to the carboxylic acid using sodium hydroxide.[3]

2. Synthesis of Antitubercular Indole-2-Carboxamides:

The synthesis of N-rimantadine-indoleamide derivatives involves a one-pot amide coupling reaction.[6]

-

Step 1: Amide Coupling: Commercially available indole-2-carboxylic acids are coupled with rimantadine hydrochloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA).[6] This method has been shown to produce significantly higher yields compared to using DCC and DMAP.[6]

Quantitative Data Summary

The biological activities of various indole-2-carboxylic acid analogs have been quantified through in vitro and in vivo assays. The following tables summarize key data from the literature.

Table 1: In Vitro Activity of Indole-2-Carboxylic Acid Analogs as HIV-1 Integrase Inhibitors

| Compound | Target | IC50 (μM) | Reference |

| 3 | HIV-1 Integrase | - | [3] |

| 17a | HIV-1 Integrase | 3.11 | [4][5] |

| 20a | HIV-1 Integrase | 0.13 | [3] |

Table 2: Antitubercular and Cytotoxic Activity of Indole-2-Carboxamide Analogs

| Compound | Target Strain/Cell Line | MIC (μM) | IC50 (μM) | Selectivity Index (SI) | Reference |

| 3 | M. tuberculosis | 0.68 | >200 | >294 | [6] |

| 4 | M. tuberculosis | 0.88 | >200 | >227 | [6] |

| 8g | M. tuberculosis H37Rv | 0.32 | 40.9 (Vero cells) | 128 | [6] |

Table 3: Antiproliferative and Kinase Inhibitory Activity of Indole-2-Carboxamide Analogs

| Compound | Target Kinase | GI50 (nM) | IC50 (nM) | Reference |

| Va | EGFR | - | 71 ± 6 | [7] |

| Va | BRAFV600E | - | 77 | [7] |

| Ve | BRAFV600E | - | 85 | [7] |

| Vf | BRAFV600E | - | 93 | [7] |

| Vg | BRAFV600E | - | 107 | [7] |

| Vh | BRAFV600E | - | 101 | [7] |

| Erlotinib (ref) | EGFR | 33 | 80 ± 5 | [7] |

| Erlotinib (ref) | BRAFV600E | - | 60 | [7] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of indole-2-carboxylic acid analogs are mediated through their interaction with specific signaling pathways.

PPARγ Agonism in Type 2 Diabetes

Indole-2-carboxylic acid analogs that act as PPARγ partial agonists play a role in regulating gene expression involved in glucose and lipid metabolism.

Caption: Simplified PPARγ signaling pathway activated by indole-2-carboxylic acid analogs.

HIV-1 Integrase Inhibition

The mechanism of action for indole-2-carboxylic acid-based HIV-1 integrase inhibitors involves the direct binding to the enzyme's active site, preventing the integration of viral DNA into the host genome.

Caption: Inhibition of HIV-1 viral DNA integration by indole-2-carboxylic acid analogs.

Conclusion

The indole-2-carboxylic acid scaffold represents a highly fruitful starting point for the development of novel therapeutics. The chemical tractability of the indole ring allows for the generation of diverse libraries of compounds with tailored pharmacological profiles. The examples highlighted in this guide demonstrate the significant progress made in harnessing the potential of these analogs to address a range of unmet medical needs. Continued exploration of this chemical space, guided by rational design and a deeper understanding of the underlying biology, promises to yield the next generation of innovative medicines.

References

- 1. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 10. mdpi.com [mdpi.com]

- 11. bhu.ac.in [bhu.ac.in]

The Structure-Activity Relationship of 5-isopropyl-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Indole-2-Carboxylic Acid Scaffold and the Influence of C5 Substitution on Biological Activity

The indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide delves into the structure-activity relationship (SAR) of this important class of molecules, with a particular focus on the influence of substitutions at the C5 position, exemplified by 5-isopropyl-1H-indole-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutics.

Core Structure-Activity Relationships of Indole-2-Carboxylic Acid Derivatives

The biological activity of indole-2-carboxylic acid derivatives can be finely tuned by substitutions at various positions on the indole ring. The following sections summarize the key SAR findings for different substitution patterns and their impact on a range of therapeutic targets.

Activity as HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. The SAR studies in this area highlight the importance of specific substitutions for potent anti-viral activity.

The indole-2-carboxylic acid core acts as a chelating agent for two Mg2+ ions within the active site of the integrase enzyme.[1][2] Structural optimizations have revealed that introducing a C6-halogenated benzene ring can enhance binding to the viral DNA through π–π stacking interactions.[1] Furthermore, the addition of a long-chain substituent at the C3 position of the indole core has been shown to significantly improve the inhibitory activity against HIV-1 integrase.[3]

| Compound | C3-Substituent | C6-Substituent | IC50 (µM) | Reference |

| 1 | H | H | 32.37 | [2] |

| 17a | H | Halogenated benzene | 3.11 | [1] |

| 20a | Long branch | (3-fluoro-4-methoxyphenyl)amino | 0.13 | [3] |

Induction of Apoptosis in Cancer Cells

A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis. The SAR in this class of compounds points to the significance of substitutions at the C3 and C5 positions of the indole ring.

The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D cells in the G2/M phase and induce apoptosis.[4] A 20-fold increase in apoptotic activity was achieved by modifying the substituents at the C3 and C5 positions. Specifically, replacing the C3-methyl with a phenyl group and the C5-chloro with a methyl group resulted in a compound with an EC50 of 0.1 µM in a caspase activation assay.[4] The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization.[4]

| Compound | C3-Substituent | C5-Substituent | Benzylidene-hydrazide Substituent | EC50 (µM) (Caspase Activation) | GI50 (µM) (Growth Inhibition) | Reference | |---|---|---|---|---|---| | 3a | Methyl | Chloro | 4-nitro | ~2.0 | - |[4] | | 9a | Phenyl | Methyl | 4-methyl | 0.1 | - |[4] | | 9b | Phenyl | Chloro | 4-nitro | 0.1 | 0.9 |[4] |

Dual Inhibition of IDO1 and TDO

Indole-2-carboxylic acid derivatives have also been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two enzymes implicated in tumor immune evasion. SAR studies have shown that 6-acetamido-indole-2-carboxylic acid derivatives are potent dual inhibitors with IC50 values in the low micromolar range.

The Inferred Role of the 5-isopropyl Substitution

While direct SAR studies on this compound are not extensively reported in the literature, we can infer its potential impact based on the established SAR for other C5-substituted analogs. The C5 position of the indole ring is a key site for modification that can influence potency and selectivity.

The presence of a moderately bulky and lipophilic group like an isopropyl at the C5 position could:

-

Enhance binding affinity: The isopropyl group may engage in favorable hydrophobic interactions within the binding pocket of the target protein.

-

Improve pharmacokinetic properties: The increased lipophilicity could influence membrane permeability and metabolic stability.

-

Modulate selectivity: The specific size and shape of the isopropyl group could favor binding to one target over another.

For example, in the context of apoptosis inducers, a C5-methyl group was shown to be more potent than a C5-chloro group, suggesting that a small alkyl group at this position is beneficial for activity.[4] An isopropyl group, being larger than a methyl group, would further explore the hydrophobic pocket in this region and could potentially lead to enhanced potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HIV-1 Integrase Strand Transfer Assay

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

-

Recombinant HIV-1 integrase

-

Donor DNA (biotinylated)

-

Target DNA (digoxigenin-labeled)

-

Streptavidin-coated magnetic beads

-

Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme

-

Assay buffer

Protocol:

-

The donor DNA is incubated with the target DNA in the presence of HIV-1 integrase and the test compound.

-

The reaction mixture is then transferred to a streptavidin-coated plate to capture the biotinylated donor DNA and any integrated products.

-

The plate is washed to remove unbound components.

-

An anti-digoxigenin antibody-HRP conjugate is added to detect the integrated target DNA.

-

After another wash step, the HRP substrate is added, and the resulting signal is measured using a plate reader.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Caspase-Glo® 3/7 Reagent (contains a proluminescent caspase-3/7 substrate, DEVD-aminoluciferin)

-

Cultured cells (adherent or in suspension)

-

White-walled multiwell plates

Protocol:

-

Cells are plated in a white-walled multiwell plate and treated with the test compound for the desired time.

-

An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.

-

The plate is incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.

-

The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.[5][6]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

GTP

-

General Tubulin Buffer

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

A solution of purified tubulin in General Tubulin Buffer containing GTP is prepared on ice.

-

The test compound is added to the tubulin solution.

-

The mixture is transferred to a pre-warmed microplate, and the absorbance at 340 nm is measured every minute for 60-90 minutes.

-

The increase in absorbance over time, which corresponds to microtubule formation, is plotted to generate a polymerization curve. Inhibitors of tubulin polymerization will decrease the rate and extent of this increase.[2][3]

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel indole-2-carboxylic acid derivatives.

Caption: A generalized workflow for the synthesis and evaluation of indole-2-carboxylic acid derivatives.

Intrinsic Apoptosis Signaling Pathway

The diagram below depicts the intrinsic (mitochondrial) pathway of apoptosis, which can be initiated by compounds that inhibit tubulin polymerization.

Caption: The intrinsic apoptosis pathway initiated by a tubulin polymerization inhibitor.

References

In Silico Modeling of 5-isopropyl-1H-indole-2-carboxylic Acid Interactions with HIV-1 Integrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico methodologies used to model the interaction of 5-isopropyl-1H-indole-2-carboxylic acid with its potential biological target, HIV-1 integrase. This document outlines the core computational protocols, data interpretation, and visualization techniques crucial for drug discovery and development professionals.

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[1][2][3][4] These inhibitors typically work by chelating two essential Mg²⁺ ions within the enzyme's active site, disrupting the strand transfer process of the viral DNA into the host genome.[1][4] This guide will use this compound as a case study to demonstrate a standard in silico workflow for predicting and analyzing its binding affinity and mechanism of action against HIV-1 integrase.

Target Selection and Preparation

The initial step in any in silico modeling project is the selection and preparation of the biological target. Based on extensive research on related indole-2-carboxylic acid derivatives, HIV-1 integrase is a well-established target.[1][2][3][4]

Experimental Protocol: Target Preparation

-

Obtain Crystal Structure: Download the 3D crystal structure of HIV-1 integrase in complex with a known inhibitor and viral DNA from the Protein Data Bank (PDB). A suitable entry would be one that clearly shows the active site with the catalytic residues and Mg²⁺ ions.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands or molecules not essential for the simulation.

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

-

Repair any missing residues or atoms in the protein structure using homology modeling or loop refinement tools.

-

-

Define the Binding Site: Identify the active site residues based on the co-crystallized ligand or from published literature. The catalytic triad for HIV-1 integrase is typically composed of Asp64, Asp116, and Glu152.[1] The binding site for docking and subsequent simulations should be defined as a grid box encompassing these residues and the surrounding area.

Ligand Preparation

The small molecule of interest, this compound, must be prepared in a computationally accessible format.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool and convert it to a 3D structure.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Assign partial atomic charges to the ligand atoms. This is crucial for accurately modeling electrostatic interactions.

-

Tautomeric and Ionization States: Determine the most likely tautomeric and ionization states of the ligand at physiological pH. For a carboxylic acid, the carboxyl group is expected to be deprotonated.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This step is essential for generating an initial binding pose for further analysis.

Experimental Protocol: Molecular Docking

-

Grid Generation: Define a grid box around the active site of HIV-1 integrase, ensuring it is large enough to accommodate the ligand in various orientations.

-

Docking Algorithm: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined grid box. The docking algorithm will explore various conformations and orientations of the ligand within the active site.

-

Scoring and Analysis: The docking program will generate multiple binding poses, each with a corresponding docking score that estimates the binding affinity. The top-ranked poses should be visually inspected to assess their plausibility, paying close attention to key interactions with the catalytic residues and Mg²⁺ ions. The indole core and the C2 carboxyl group are expected to chelate the two Mg²⁺ ions.[2][3]

Logical Relationship: In Silico Modeling Workflow

Caption: A typical workflow for in silico drug design and interaction modeling.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of the stability of the predicted binding pose.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand interactions. Key metrics to analyze include:

-

Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and ligand position.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

Binding Free Energy Calculations

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores.

Experimental Protocol: MM/PBSA or MM/GBSA

-

Snapshot Extraction: Extract snapshots of the protein-ligand complex from the MD trajectory at regular intervals.

-

Energy Calculations: For each snapshot, calculate the following energy terms using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method:

-

The free energy of the complex.

-

The free energy of the protein.

-

The free energy of the ligand.

-

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

Data Presentation

Quantitative data from the in silico analyses should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Molecular Docking and Binding Free Energy Results

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG_bind, kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | -45.2 ± 3.1 | Asp64, Asp116, Glu152, Tyr143, Gln148 |

| Indole-2-carboxylic acid (Reference) | -7.2 | -38.7 ± 2.5 | Asp64, Asp116, Glu152 |

Table 2: Predicted ADMET Properties

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five |

| This compound | 203.24 | 2.8 | 2 | 2 | Compliant |

Visualization of Signaling Pathways

Understanding the broader biological context of the target is crucial. HIV-1 integrase is a key enzyme in the viral replication cycle.

Signaling Pathway: HIV-1 Replication Cycle

Caption: Simplified schematic of the HIV-1 replication cycle highlighting the integration step.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Potential Therapeutic Targets for 5-isopropyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-isopropyl-1H-indole-2-carboxylic acid is limited in publicly available literature. This guide, therefore, extrapolates potential therapeutic targets based on the well-documented activities of structurally related 5-substituted indole-2-carboxylic acid derivatives. The proposed targets and experimental plans are intended to serve as a strategic starting point for further investigation.

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Strategic substitution on the indole ring, particularly at the 5-position, has been shown to significantly modulate potency and selectivity for various therapeutic targets. This technical guide explores the potential therapeutic applications of this compound by analyzing the structure-activity relationships (SAR) of analogous compounds.

Analysis of Structurally Related Compounds and Potential Target Classes

Several classes of therapeutic targets have been identified for 5-substituted indole-2-carboxylic acid derivatives. The nature of the substituent at the 5-position plays a crucial role in determining the target specificity and potency.

Oncology: Dual EGFR and CDK2 Inhibition

Recent studies have highlighted the potential of 5-substituted-3-ethylindole-2-carboxamides as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[1]. The most active compounds in this series possess small, lipophilic groups at the 5-position.

Structure-Activity Relationship (SAR) Insights:

-

Compounds with a methyl or halogen at the 5-position have demonstrated significant antiproliferative activity.

-

The presence of a small hydrophobic group at this position appears to be favorable for binding to both EGFR and CDK2.

Potential for this compound: The isopropyl group is a small, hydrophobic moiety, larger than methyl but comparable in lipophilicity to halogens. This suggests that this compound could exhibit inhibitory activity against EGFR and/or CDK2, making it a candidate for anticancer drug development.

Antiviral: HIV-1 Integrase Inhibition

The indole-2-carboxylic acid core is a known chelating scaffold for the two magnesium ions in the active site of HIV-1 integrase[2][3][4]. Structural optimization of this scaffold has led to the development of potent integrase strand transfer inhibitors (INSTIs)[2][3][4][5].

Structure-Activity Relationship (SAR) Insights:

-

Modifications at the 5-position have been explored to enhance antiviral potency. For instance, a 5-nitro group has been utilized as a synthetic handle for further derivatization[2][3].

-

The overall electronic and steric properties of the indole ring influence the chelating ability and interaction with the viral DNA[2][3].

Potential for this compound: The electron-donating and lipophilic nature of the isopropyl group at the 5-position could influence the electronic environment of the indole nucleus and its interaction with the HIV-1 integrase active site.

Anti-mycobacterial: MmpL3 Inhibition

Indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis, with some derivatives targeting the mycobacterial membrane protein large 3 (MmpL3) transporter[6].

Structure-Activity Relationship (SAR) Insights:

-

Halogen substitutions at the 5-position have been shown to be equipotent to substitutions at the 4-position, indicating a degree of tolerance for substitution at this site[6].

-

Lipophilicity of the substituent at the 5-position can influence the antitubercular activity[6].

Potential for this compound: The hydrophobic isopropyl group could contribute favorably to the overall lipophilicity of the molecule, potentially enhancing its ability to cross the mycobacterial cell wall and interact with MmpL3.

Neurological Disorders: Glycine Site Antagonism

Derivatives of indole-2-carboxylic acid have been investigated as antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor[7].

Structure-Activity Relationship (SAR) Insights:

-

Quantitative structure-activity relationship (QSAR) analyses have indicated that the affinity for the glycine binding site is influenced by the lipophilicity and steric bulk of substituents on the indole nucleus[7].

-

The terminal phenyl ring of the C-3 side chain is thought to lie in a non-hydrophobic pocket of limited size[7]. While this specific example focuses on C-3 modifications, it highlights the sensitivity of this target class to the overall shape and physicochemical properties of the indole scaffold.

Potential for this compound: The isopropyl group at the 5-position would alter the steric and lipophilic profile of the indole core, which could modulate its interaction with the glycine binding site of the NMDA receptor.

Quantitative Data Summary of Related Compounds

| Compound Class | Target(s) | Key Substitutions | Activity (IC50/EC50/MIC) | Reference |

| 3-ethylindole-2-carboxamides | EGFR, CDK2 | 5-methyl, 5-chloro | GI50 = 37 nM - 193 nM | [1] |